molecular formula C14H19N3O2 B455369 1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE

1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE

Cat. No.: B455369
M. Wt: 261.32g/mol
InChI Key: PCCAHRXMUCLOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE is a compound that features an adamantyl group, a methyl group, and a nitro group attached to a pyrazole ring The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE typically involves the reaction of 1-adamantylamine with 3-methyl-4-nitropyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 1-(1-adamantyl)-3-methyl-4-aminopyrazole, while substitution reactions can produce a variety of adamantyl-substituted pyrazole derivatives .

Scientific Research Applications

1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group may participate in redox reactions within the cell. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(1-ADAMANTYL)-3-METHYL-4-AMINOPYRAZOLE: Similar structure but with an amino group instead of a nitro group.

    1-(1-ADAMANTYL)-3-METHYL-4-HYDROXYPYRAZOLE: Contains a hydroxyl group instead of a nitro group.

    1-(1-ADAMANTYL)-3-METHYL-4-CHLOROPYRAZOLE: Features a chlorine atom in place of the nitro group.

Uniqueness

1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The adamantyl group also contributes to its unique physical properties, such as increased stability and lipophilicity .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32g/mol

IUPAC Name

1-(1-adamantyl)-3-methyl-4-nitropyrazole

InChI

InChI=1S/C14H19N3O2/c1-9-13(17(18)19)8-16(15-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3

InChI Key

PCCAHRXMUCLOQP-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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